molecular formula C8H9NOS B081308 S-Methyl thiocarbanilate CAS No. 13509-38-1

S-Methyl thiocarbanilate

Cat. No. B081308
CAS RN: 13509-38-1
M. Wt: 167.23 g/mol
InChI Key: PUIULWGWXRSXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Methyl thiocarbanilate (SMTC) is a chemical compound used in scientific research as a tool to study the function of certain enzymes and receptors in the body. It is a potent inhibitor of acetylcholinesterase (AChE) and has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.

Mechanism Of Action

S-Methyl thiocarbanilate is a potent inhibitor of AChE, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, S-Methyl thiocarbanilate increases the levels of ACh in the brain, which can improve cognitive function and memory. S-Methyl thiocarbanilate has also been shown to modulate the activity of other neurotransmitters, such as dopamine and serotonin.

Biochemical And Physiological Effects

S-Methyl thiocarbanilate has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. S-Methyl thiocarbanilate has also been shown to modulate the activity of other neurotransmitters, such as dopamine and serotonin. Additionally, S-Methyl thiocarbanilate has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using S-Methyl thiocarbanilate in lab experiments is its potency as an AChE inhibitor. This allows researchers to study the effects of AChE inhibition on various physiological processes. However, one limitation of using S-Methyl thiocarbanilate is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of animals used in lab experiments.

Future Directions

There are several future directions for research on S-Methyl thiocarbanilate. One area of focus is the development of more selective AChE inhibitors with fewer side effects. Additionally, research is needed to determine the optimal dosing and administration of S-Methyl thiocarbanilate for therapeutic applications in humans. Finally, research is needed to determine the potential applications of S-Methyl thiocarbanilate in the treatment of other neurological disorders, such as Parkinson's disease.

Synthesis Methods

S-Methyl thiocarbanilate can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2-methylthio-1,3,4-thiadiazole with chloroacetyl chloride, followed by the reaction of the resulting intermediate with methylamine. The final product is purified through recrystallization.

Scientific Research Applications

S-Methyl thiocarbanilate is primarily used as a research tool to study the function of AChE and its role in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. S-Methyl thiocarbanilate is also used in the study of the cholinergic system and its interaction with other neurotransmitters.

properties

CAS RN

13509-38-1

Product Name

S-Methyl thiocarbanilate

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

S-methyl N-phenylcarbamothioate

InChI

InChI=1S/C8H9NOS/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)

InChI Key

PUIULWGWXRSXTC-UHFFFAOYSA-N

SMILES

CSC(=O)NC1=CC=CC=C1

Canonical SMILES

CSC(=O)NC1=CC=CC=C1

Other CAS RN

13509-38-1

Origin of Product

United States

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